molecular formula C17H24N4O3 B5394891 N~3~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

N~3~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

Cat. No.: B5394891
M. Wt: 332.4 g/mol
InChI Key: NYVAMRAGYGMIEO-UHFFFAOYSA-N
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Description

N~3~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is a complex organic compound with a unique structure that includes a piperidine ring substituted with acetylamino and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Acetylamino Group: The acetylamino group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride.

    Dimethylation: The dimethyl groups are introduced through a methylation reaction using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~3~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the acetylamino or dimethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~3~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N3-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and dimethyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Properties

IUPAC Name

3-N-(4-acetamidophenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-12(22)18-14-6-8-15(9-7-14)19-16(23)13-5-4-10-21(11-13)17(24)20(2)3/h6-9,13H,4-5,10-11H2,1-3H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVAMRAGYGMIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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